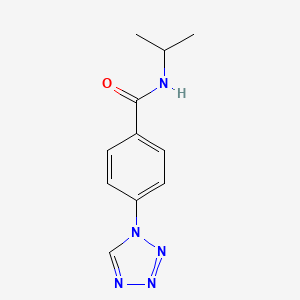
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and an isopropyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Attachment of the Benzamide Core: The tetrazole ring can be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Isopropyl Group: The final step involves the alkylation of the amide nitrogen with an isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the benzamide core could yield amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Isopropyl ketone or carboxylic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring might mimic carboxylate groups, allowing it to interact with metal ions or active sites in proteins.
類似化合物との比較
Similar Compounds
4-(1H-Tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the tetrazole ring, benzamide core, and isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
N-propan-2-yl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)13-11(17)9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |
InChIキー |
BAIGQXFXXOMOMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[3-(diethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11303339.png)
![N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11303340.png)
![13-(difluoromethyl)-11-methyl-4-[(2-methylphenoxy)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11303349.png)
![2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303353.png)
![N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303357.png)
![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11303358.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11303363.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303370.png)
![N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11303371.png)
![7-(4-Hydroxyphenyl)-4-(3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303394.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11303398.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11303399.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)
